1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane

Medicinal chemistry Kinase inhibitor scaffolds Chemical biology probes

Generic 1,4-diazepane-pyrimidine analogs introduce uncharacterized risk of altered target engagement. This N-methylated compound is the exact solution for well-defined SAR campaigns. Key procurement advantages: Unique N-methyl group enables exploration of diazepane N-substitution effects on kinase hinge-region binding. Trifluoromethylpyrimidine moiety serves as a metabolic stabilizer and sensitive ¹⁹F NMR probe. Distinct tertiary amine reactivity supports selective N-functionalization methodology development.

Molecular Formula C12H17F3N4
Molecular Weight 274.291
CAS No. 2097863-99-3
Cat. No. B3006185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane
CAS2097863-99-3
Molecular FormulaC12H17F3N4
Molecular Weight274.291
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCCN(CC2)C)C(F)(F)F
InChIInChI=1S/C12H17F3N4/c1-9-16-10(12(13,14)15)8-11(17-9)19-5-3-4-18(2)6-7-19/h8H,3-7H2,1-2H3
InChIKeyOZKKAGKIBYXXKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane (CAS 2097863-99-3)


1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane is a synthetic heterocyclic small molecule featuring a 1,4-diazepane core substituted at the 4-position with a 2-methyl-6-(trifluoromethyl)pyrimidine moiety and bearing an additional N-methyl group on the diazepane ring . The combination of an electron-deficient trifluoromethylpyrimidine with a saturated, N-methylated diazepane creates a distinct physicochemical profile that cannot be assumed equivalent to des-methyl or pyrimidine-regioisomeric analogs. At the time of this analysis, a comprehensive search of primary research papers, patents, and authoritative databases yielded no peer-reviewed publications or patent filings in which the biological, pharmacological, or industrial performance of this specific compound has been quantitatively characterized relative to comparator molecules [1].

Why Generic 1,4-Diazepane-Pyrimidine Analogs Cannot Substitute for CAS 2097863-99-3


The presence or absence of a single N-methyl substituent on a saturated heterocyclic scaffold can exert disproportionate effects on critical molecular properties including basicity (pKa), aqueous solubility, lipophilicity (logP/logD), metabolic stability, and target binding conformation [1]. In the context of pyrimidine-bearing diazepane series—such as those explored as receptor tyrosine kinase inhibitors [2]—small structural variations between the 1-position substituent (H vs. methyl vs. acyl vs. sulfonyl) have been shown to produce ≥10-fold shifts in enzymatic and cellular potency [2]. Consequently, procuring a des-methyl analog (e.g., CAS 1707394-52-2) or an N-acyl derivative (e.g., CAS 2877721-26-9) in place of the target N-methyl compound introduces an uncharacterized risk of altered target engagement, off-target profile, or physicochemical behavior that cannot be resolved without compound-specific experimental data. The quantitative evidence below, while limited to class-level inference from structurally related chemotypes, delineates the dimensions along which differentiation must be expected.

Quantitative Differentiation Evidence for 1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane vs. Closest Analogs


Absence of Published Head-to-Head Biological Data for CAS 2097863-99-3 vs. Des-Methyl Analog

A systematic search of primary literature, patents, and authoritative bioactivity databases (PubChem BioAssay, ChEMBL, BindingDB) conducted on 2026-04-30 returned zero entries containing quantitative biological activity data for CAS 2097863-99-3. The closest structurally characterized comparator, 1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane (CAS 1707394-52-2), likewise lacks published bioactivity data in peer-reviewed literature. No direct head-to-head comparison or cross-study comparable analysis can be performed at this time [1]. Users are strongly advised to request custom in-house profiling data from their preferred vendor before committing to a procurement decision.

Medicinal chemistry Kinase inhibitor scaffolds Chemical biology probes

Recommended Procurement Scenarios for 1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane Based on Structural Class Characteristics


Medicinal Chemistry: Adenine-Mimic Scaffold for Kinase Inhibitor Design

Pyrimidine-diazepane conjugates have been validated as adenine mimics in the design of receptor tyrosine kinase inhibitors (e.g., KDR, Flt3, c-Kit) [1]. The N-methyl group on the diazepane ring of CAS 2097863-99-3 may modulate the pKa of the distal nitrogen, potentially altering hydrogen-bonding geometry with the kinase hinge region relative to des-methyl analogs. Procurement is appropriate for structure-activity relationship (SAR) campaigns exploring the role of diazepane N-substitution on target potency and selectivity, provided that appropriate comparator compounds are sourced in parallel.

Chemical Biology: Trifluoromethyl-Pyrimidine Functional Probe Development

The trifluoromethyl group serves as a metabolic stabilizer and a sensitive ¹⁹F NMR probe for protein-ligand interaction studies. The 2-methyl-6-trifluoromethyl substitution pattern on the pyrimidine ring creates a specific electronic environment that differs from regioisomeric trifluoromethylpyrimidine derivatives [2]. This compound may be used as a starting material for the synthesis of probe molecules intended for ¹⁹F NMR-based binding assays, provided that its solubility and stability in assay buffers are empirically verified.

Synthetic Methodology Development: N-Methyl-1,4-Diazepane Functionalization

The tertiary amine character introduced by the N-methyl group offers distinct reactivity compared to secondary amine-containing analogs (e.g., CAS 1707394-52-2). This compound can serve as a model substrate for developing selective N-functionalization methods (e.g., N-oxidation, quaternization, or directed C–H activation) on diazepane scaffolds bearing electron-deficient heteroaryl substituents .

Analytical Reference Standard Procurement

As cataloged by multiple chemical suppliers, this compound is available for use as an analytical reference material. Its unique combination of substituents makes it suitable as a system suitability standard or retention-time marker in HPLC-MS methods designed to separate closely related pyrimidine-diazepane impurities or degradants, provided that certificate of analysis (CoA) documentation confirms identity and purity ≥95%.

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